molecular formula C64H87N15O21S B12430535 (2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

Cat. No.: B12430535
M. Wt: 1434.5 g/mol
InChI Key: OHLUWRXSQVTTQT-BCYVMIRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate is a useful research compound. Its molecular formula is C64H87N15O21S and its molecular weight is 1434.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C64H87N15O21S

Molecular Weight

1434.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C64H87N15O21S/c1-7-31(4)53-59(93)68-25-48(85)71-43-29-101(98)62-39(23-41(56(90)67-26-49(86)76-53)72-61(95)54(32(5)45(82)28-80)77-58(92)44-21-35(81)27-78(44)63(96)42(24-46(65)83)73-57(43)91)38-17-16-37(22-40(38)74-62)99-36-14-12-34(13-15-36)70-55(89)33(6)69-60(94)52(30(2)3)75-47(84)11-9-8-10-20-66-64(97)100-79-50(87)18-19-51(79)88/h12-17,22,30-33,35,41-45,52-54,74,80-82H,7-11,18-21,23-29H2,1-6H3,(H2,65,83)(H,66,97)(H,67,90)(H,68,93)(H,69,94)(H,70,89)(H,71,85)(H,72,95)(H,73,91)(H,75,84)(H,76,86)(H,77,92)/t31-,32-,33-,35+,41-,42-,43-,44-,45-,52-,53-,54-,101+/m0/s1

InChI Key

OHLUWRXSQVTTQT-BCYVMIRQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OC6=CC=C(C=C6)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)ON7C(=O)CCC7=O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OC6=CC=C(C=C6)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCNC(=O)ON7C(=O)CCC7=O

Origin of Product

United States

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